molecular formula C15H33NO3S B043573 N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 15163-36-7

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No.: B043573
CAS No.: 15163-36-7
M. Wt: 307.5 g/mol
InChI Key: WKALLSVICJPZTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate typically involves the reaction of decylamine with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of decylamine attacks the sulfonate group of 1,3-propanesultone, forming the zwitterionic compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve high purity levels required for biochemical applications .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
  • N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Uniqueness

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its ability to solubilize proteins without denaturing them, making it particularly useful in biochemical and pharmaceutical applications .

Properties

IUPAC Name

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALLSVICJPZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074545
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15163-36-7
Record name Zwittergent 310
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[decyl(dimethyl)ammonio]propane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sulfobetaine 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 2
Reactant of Route 2
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 3
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 4
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 5
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Customer
Q & A

ANone: The interaction of Caprylyl sulfobetaine varies depending on the target and application.

    A:

      A: Caprylyl sulfobetaine demonstrates excellent compatibility with various biological materials, including proteins, lipids, and cells. [, , , ] Its use in protein studies highlights its ability to maintain protein structure and function. [, , ] Additionally, its application in decellularization techniques demonstrates its capacity to remove cells effectively while preserving the extracellular matrix (ECM) components. [, , , , ]

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